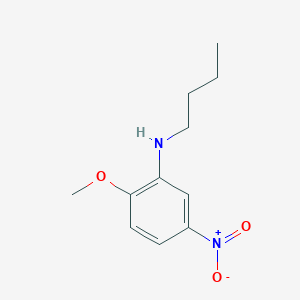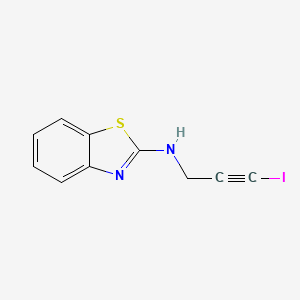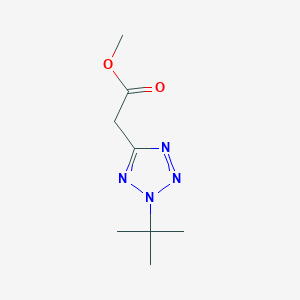
1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- is a complex organic compound with the molecular formula C21H28 This compound is characterized by a cycloheptatriene ring substituted with two tert-butyl groups and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- typically involves multiple steps. One common method includes the alkylation of cycloheptatriene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated cycloheptatriene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion of the ethynyl group to an ethyl group.
Substitution: Introduction of halogen atoms or other functional groups.
Aplicaciones Científicas De Investigación
1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-phenyl-
- 1,3,5-Cycloheptatriene, 7-(3,5-dichlorophenyl)-2,5-bis(1,1-dimethylethyl)-
Uniqueness
1,3,5-Cycloheptatriene, 2,5-bis(1,1-dimethylethyl)-7-ethynyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of tert-butyl and ethynyl substituents enhances its stability and potential for diverse applications in research and industry.
Propiedades
Número CAS |
90263-43-7 |
|---|---|
Fórmula molecular |
C17H24 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
2,5-ditert-butyl-7-ethynylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C17H24/c1-8-13-11-14(16(2,3)4)9-10-15(12-13)17(5,6)7/h1,9-13H,2-7H3 |
Clave InChI |
OKTDLTNSXZJDBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(C=C(C=C1)C(C)(C)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide](/img/structure/B14353806.png)


![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)

![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)







